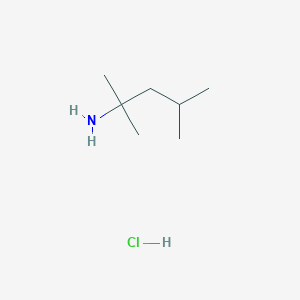

(1,1,3-Trimethylbutyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

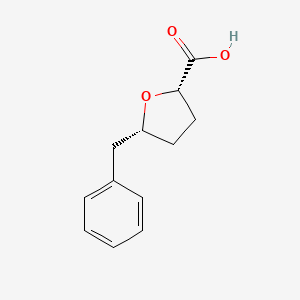

“(1,1,3-Trimethylbutyl)amine hydrochloride” is a chemical compound with the empirical formula C7H18ClN . It is an organic building block used in scientific research and development .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCl.CC(C)CC(C)(C)N . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and several carbon © and hydrogen (H) atoms arranged in a specific configuration . Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 151.68 . The InChI key, which is a unique identifier for chemical substances, is VLWNQUXGOXIPPD-UHFFFAOYSA-N .Applications De Recherche Scientifique

Metabolism and Structural Analysis : The molecular structure of a metabolite of trimethyl-lysine, identified as 3-hydroxy-N6-trimethyl-lysine, reveals insights into the metabolism of this compound. This metabolite plays a crucial role in the conversion of trimethyl-lysine into trimethylammoniobutyrate and carnitine, which are important for biological processes (Novak, Swift, & Hoppel, 1980).

Enzymatic Resolution and Synthesis : Research demonstrates the enzymatic resolution of racemic compounds using lipases, leading to the synthesis of compounds like (R)-carnitine hydrochloride. This showcases the use of (1,1,3-Trimethylbutyl)amine hydrochloride in producing biologically significant molecules (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Asymmetric Reduction : The reduction of N-H imines to produce racemic amine hydrochloride salts is an important application in organic synthesis. This process is crucial for creating specific enantiomers of amines, which are valuable in various chemical industries (Gosselin et al., 2005).

Silica Functionalization : Amine-functionalized colloidal silica particles find applications in numerous fields, from fundamental research to practical applications. This study highlights methods for synthesizing and characterizing amine-functionalized silica, which can be useful in material science and nanotechnology (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Environmental Sampling and Analysis : The development of a novel amino-functionalized polymer for solid-phase microextraction of environmental samples illustrates another application. This method is particularly relevant for the extraction and analysis of chlorophenols in environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).

Mécanisme D'action

Safety and Hazards

“(1,1,3-Trimethylbutyl)amine hydrochloride” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a non-combustible compound . A safety data sheet suggests that in case of exposure, one should seek fresh air, wash skin and eyes with water, and seek medical attention .

Propriétés

IUPAC Name |

2,4-dimethylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWNQUXGOXIPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)